Ethyl 2-bromovalerate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromovalerate can be synthesized through the bromination of ethyl valerate. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as phosphorus tribromide (PBr₃) or sulfur bromide (S₂Br₂). The reaction is carried out under controlled conditions to ensure the selective bromination at the α-position of the valerate ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor where ethyl valerate is mixed with bromine and a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromovalerate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (NH₂R) to form different products.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to form ethyl valerate using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary amines.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are used under elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄) is used in anhydrous ether solvents.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as ethyl 2-hydroxyvalerate, ethyl 2-alkoxyvalerate, or ethyl 2-amino valerate are formed.
Elimination: The major product is pent-2-enoic acid ethyl ester.
Reduction: The major product is ethyl valerate.
Scientific Research Applications
Ethyl 2-bromovalerate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-bromovalerate involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in various synthetic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Ethyl 2-bromovalerate can be compared with other similar compounds such as:
Ethyl 2-bromobutyrate: Similar in structure but with one less carbon atom in the chain.
Ethyl 2-bromopropionate: Similar in structure but with two fewer carbon atoms in the chain.
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific chain length and the presence of a bromine atom at the α-position, which imparts distinct reactivity and makes it suitable for specific synthetic applications .
Biological Activity
Ethyl 2-bromovalerate (CAS No. 615-83-8) is an organic compound characterized by its bromine substituent and ester functional group. Its molecular formula is , with a molecular weight of approximately 209.08 g/mol. This compound has garnered interest in various fields, including organic synthesis and potential biological applications.
This compound is a colorless liquid with a boiling point ranging from 190 to 192 °C and a density of approximately 1.226 g/cm³ . It is soluble in organic solvents but exhibits limited solubility in water. The presence of the bromine atom makes it a reactive intermediate in organic synthesis, allowing for the modification of its structure to create new compounds with diverse properties.
Biological Activity Overview
The biological activity of this compound has not been extensively documented in scientific literature. However, several studies suggest potential applications based on its chemical structure:
- Enzyme Activity Investigation : The ester group in this compound may be utilized to study enzyme interactions. By linking this compound to biomolecules, researchers can explore its effects on enzyme kinetics and cellular processes.
- Material Science Applications : The hydrophobic carbon chain combined with the polar ester group could make this compound a candidate for research into self-assembly and material design, potentially influencing surface properties.
Research Findings and Case Studies
While direct studies focusing solely on the biological activity of this compound are scarce, related compounds have been investigated:
- Nitration Studies : Research has shown that nitration reactions involving similar esters can yield various derivatives, indicating that such reactions could be applicable to this compound as well. For instance, nitration of ethyl valerate has been documented, leading to the formation of nitro derivatives under controlled conditions .
- Structural Comparisons : this compound shares structural similarities with other brominated esters, which have been studied for their biological activities. For example, compounds like Ethyl α-bromovalerate exhibit reactivity patterns that may parallel those of this compound, suggesting possible pathways for further exploration in biological contexts.
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 2-bromo-3-methylbutyrate | C₇H₁₃BrO₂ | Similar ester structure, different bromination site |
Ethyl α-bromovalerate | C₇H₁₃BrO₂ | Isomeric form; slight differences in reactivity |
Butanoic Acid, 2-bromo-3-methyl-, Ethyl Ester | C₇H₁₃BrO₂ | Similar functional groups; used in similar applications |
Properties
IUPAC Name |
ethyl 2-bromopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSIRXYHFPHWTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275770, DTXSID10862292 | |
Record name | Ethyl 2-bromovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-bromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-83-8, 112889-44-8 | |
Record name | Pentanoic acid, 2-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-bromovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 615-83-8 | |
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Record name | Ethyl 2-bromovalerate | |
Source | EPA DSSTox | |
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Record name | Ethyl 2-bromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862292 | |
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Record name | Ethyl 2-bromovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.501 | |
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